molecular formula C8H9ClN2O B3146476 2-Chloro-6-ethylpyridine-4-carboxamide CAS No. 60019-49-0

2-Chloro-6-ethylpyridine-4-carboxamide

Cat. No.: B3146476
CAS No.: 60019-49-0
M. Wt: 184.62 g/mol
InChI Key: SXWZAEZMMGRPMZ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylpyridine-4-carboxamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is particularly noted for its versatility and has been utilized in pharmaceutical and agrochemical studies.

Preparation Methods

The synthesis of 2-Chloro-6-ethylpyridine-4-carboxamide involves several synthetic routes and reaction conditions. One common method includes the use of palladium-catalyzed reactions. For instance, a palladium-catalyzed Larock indole synthesis can be employed to create a functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloro-6-ethylpyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where chlorine or bromine atoms are introduced, are common examples.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-Chloro-6-ethylpyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-6-ethylpyridine-4-carboxamide can be compared with other similar compounds, such as:

  • 2-Chloro-6-methylpyridine-4-carboxamide
  • 2-Chloro-6-propylpyridine-4-carboxamide

These compounds share a similar pyridine core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-ethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZAEZMMGRPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672315
Record name 2-Chloro-6-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60019-49-0
Record name 2-Chloro-6-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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